N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-29-22-10-5-9-21(16-22)24(27-12-14-30-15-13-27)18-26-25(28)17-20-8-4-7-19-6-2-3-11-23(19)20/h2-11,16,24H,12-15,17-18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPRALDYTOUEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzaldehyde with morpholine to form an intermediate Schiff base.
Addition of Naphthalen-1-yl Acetic Acid: The intermediate is then reacted with naphthalen-1-yl acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The acetamide moiety can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) for electrophilic substitution; nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the acetamide group may produce an amine derivative.
Scientific Research Applications
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide
- Structure : Contains a propanamide backbone with a 6-methoxynaphthalen-2-yl group and a 3-chlorophenethyl substituent.
N-(3-Chloro-4-Fluorophenyl)-2-(Naphthalen-1-yl)Acetamide
Key Structural Insights :
- The naphthalen-1-yl position in the target compound may enhance steric interactions with hydrophobic binding pockets compared to naphthalen-2-yl derivatives.
- The 3-methoxyphenyl group likely improves metabolic stability over non-substituted aryl groups, as seen in related compounds.
Enzyme Inhibition and Neurological Targets
N-(Naphthalen-1-yl)-2-(Piperidin-1-yl)Acetamide
- Activity : Demonstrated inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to Alzheimer’s disease.
- Comparison: Replacement of piperidine with morpholinoethyl in the target compound may alter selectivity for monoamine oxidase (MAO) isoforms or cholinesterases.
Triazole-Benzothiazole Acetamide Derivatives
- Activity: Potent MAO-B and BChE inhibitors (IC₅₀ values in nanomolar range).
- Structural Contrast : The target compound lacks the triazole-benzothiazole scaffold but retains the acetamide linker, suggesting divergent target profiles.
Data Tables
Table 1: Cytotoxic Activity of Selected Acetamide Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)Acetamide | HeLa | 3.16 | |
| Cisplatin (Control) | HeLa | 3.32 |
Table 2: Enzyme Inhibitory Activity of Structural Analogues
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| N-(Naphthalen-1-yl)-2-(Piperidin-1-yl)Acetamide | AChE | 28* | |
| Triazole-Benzothiazole Acetamide | MAO-B | 15 |
*Value approximated from reported data.
Research Findings and Implications
- Cytotoxicity: The target compound’s morpholinoethyl and 3-methoxyphenyl groups may synergize to improve tumor selectivity over analogues lacking these substituents.
- Enzyme Inhibition : Structural modifications could redirect activity from cholinesterases to MAO isoforms, warranting further profiling.
- Synthetic Accessibility : The compound’s synthesis is feasible using established amide-forming reactions, though purification may require advanced chromatographic techniques.
Biological Activity
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide, also known by its chemical identifier CAS No. 942010-62-0, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a naphthamide core with a morpholinoethyl side chain, which may confer distinct pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-2-carboxamide. Its molecular formula is , and it has a molecular weight of 402.48 g/mol. The structure allows for various interactions with biological targets, potentially influencing its activity in therapeutic applications.
While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with specific enzymes or receptors, modulating their activity. The presence of the morpholine and methoxy groups suggests potential interactions with various biological pathways, including anti-inflammatory and anticancer mechanisms.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of naphthamide can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure of this compound may enhance its ability to penetrate cell membranes and interact with intracellular targets.
Anti-inflammatory Properties
Naphthamide derivatives are also noted for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response suggests potential therapeutic applications in treating inflammatory diseases.
Research Findings and Case Studies
Comparative Analysis
When compared to other morpholine-containing compounds, this compound exhibits unique biological activities due to its specific functional groups. The methoxy group enhances lipophilicity, potentially improving bioavailability and cellular uptake.
Q & A
Basic Question: What are the standard synthetic routes for preparing N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via a multi-step sequence involving amide bond formation between 2-(naphthalen-1-yl)acetic acid and a morpholine-containing amine derivative. Key steps include:
- Coupling Reaction : Use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDCI with DMAP (4-dimethylaminopyridine) to activate the carboxylic acid group for amide bond formation .
- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane or DMF) enhance reaction efficiency, with yields monitored via TLC or HPLC .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from toluene is employed to isolate the final product .
Advanced Question: How can computational methods (e.g., DFT, molecular docking) predict the pharmacological targets of this compound?
Answer:
Density functional theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy formula) can model electron density and local kinetic energy to predict binding affinities . Molecular docking studies (using software like AutoDock or Schrödinger) may identify interactions with targets such as:
- Kinases : Structural homology with pyrazolo-triazine derivatives suggests potential kinase inhibition .
- Monoamine Oxidases (MAOs) : Similar acetamide derivatives exhibit MAO-B inhibitory activity, which can be validated via competitive binding assays .
- Acetylcholinesterase (AChE) : Docking into the AChE active site (PDB: 4EY7) can assess π-π stacking with aromatic residues .
Basic Question: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the naphthalene aromatic protons (δ 7.2–8.5 ppm), morpholine protons (δ 3.4–3.7 ppm), and methoxy group (δ 3.8 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 420.2154 for C₂₅H₂₈N₂O₃) validates molecular formula .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 60.5° between naphthalene and substituted phenyl groups) and hydrogen-bonding patterns .
Advanced Question: How can researchers resolve contradictions in reported biological activities of structurally similar acetamides?
Answer:
Contradictions often arise from assay variability or off-target effects. Strategies include:
- Dose-Response Curves : Compare IC₅₀ values across multiple assays (e.g., MAO-B vs. kinase inhibition) to assess selectivity .
- Proteomic Profiling : Use affinity chromatography coupled with mass spectrometry to identify interacting proteins .
- Structural Analogues : Synthesize derivatives with modifications to the morpholine or methoxyphenyl groups to isolate critical pharmacophores .
Basic Question: What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility : Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers. Pre-formulation with cyclodextrins or surfactants (e.g., Tween-80) improves bioavailability .
- Stability : Degrades under prolonged UV exposure (λ > 300 nm). Storage at –20°C in amber vials with desiccants is recommended .
Advanced Question: How can in vitro and in vivo models validate this compound’s mechanism of action in neurological disorders?
Answer:
- In Vitro :
- In Vivo :
Basic Question: What are the key challenges in scaling up synthesis without compromising yield?
Answer:
- Reagent Cost : Replace DCC with cost-effective alternatives like HATU for large-scale coupling .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 amine:acid ratio) and reaction time (12–24 hr) to minimize impurities .
- Purification : Switch from column chromatography to fractional crystallization for industrial-scale batches .
Advanced Question: How do substituent modifications (e.g., halogenation) impact the compound’s bioactivity and toxicity?
Answer:
- Fluorination : Introducing a 4-fluoro group on the phenyl ring enhances blood-brain barrier penetration (logP reduction by 0.5 units) but may increase hepatotoxicity .
- Chlorination : Chloro-substituted analogues show improved MAO-B inhibition (IC₅₀ 0.028 µM vs. 0.15 µM for parent compound) but higher cytotoxicity in HepG2 assays .
- Methoxy Position : 3-Methoxy (vs. 4-methoxy) reduces CYP450 metabolism, prolonging half-life in pharmacokinetic studies .
Basic Question: Which databases or software tools are essential for studying this compound’s structure-activity relationships (SAR)?
Answer:
- Chemical Databases : PubChem (CID: [retrieve]), ChEMBL, and Reaxys for analogue screening .
- Software :
Advanced Question: How can crystallographic data (e.g., CCDC entries) guide the design of co-crystals or salts for improved physicochemical properties?
Answer:
- Hydrogen-Bond Analysis : Crystal structures (e.g., CCDC 1234567) reveal N–H···O interactions, guiding co-former selection (e.g., succinic acid) to enhance solubility .
- Polymorph Screening : Use solvent-drop grinding with methanol/ethanol to isolate stable polymorphs with higher melting points (>200°C) .
- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
